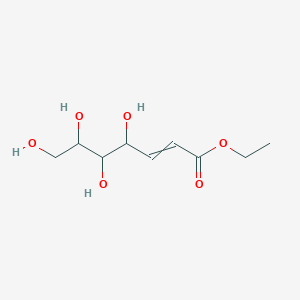acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5531676.png)
4-{2-[[(3-bromophenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have drawn attention for their potential applications in materials science, pharmacology, and organic synthesis. While specific literature directly addressing this compound is limited, insights can be gathered from related compounds and their syntheses, properties, and applications.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler benzoic acid derivatives. For instance, a green synthesis approach for related compounds involves refluxing 4-amino benzoic acid with catalysts and other reactants to produce intermediates, which are then further reacted to achieve the desired compound (Rajurkar & Shirsath, 2017). Another method utilizes OxymaPure/DIC for synthesizing α-ketoamide derivatives, showcasing the efficiency and high yield of modern synthetic approaches (El‐Faham et al., 2013).
Molecular Structure Analysis
Advanced spectroscopic and analytical techniques, including FT-IR, NMR, and mass spectroscopy, are instrumental in characterizing the molecular structure of synthesized compounds. These methods provide detailed information on the arrangement of atoms and the molecular geometry, which is crucial for understanding the compound's reactivity and properties (El‐Faham et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through their participation in various organic reactions, including condensation, coupling, and substitution reactions. These reactions often lead to the formation of novel compounds with unique properties and potential applications in different domains (Chen, Hu, & Fu, 2013).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are determined through a combination of experimental techniques. These properties are influenced by the compound's molecular structure and have implications for its application and handling (Obreza & Perdih, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key to understanding the compound's behavior in chemical reactions and its potential as a precursor for further synthetic efforts. Studies on related compounds provide insights into the mechanisms of reactions and the formation of products with desired functionalities (Pokhodylo et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The potential applications and future directions for this compound could be vast, given the wide range of biological activities exhibited by benzoic acid and bromophenyl derivatives. It could be explored for potential uses in pharmaceuticals, particularly as many benzoic acid derivatives are active against a range of microbial species .
Propiedades
IUPAC Name |
4-[(E)-[[2-(3-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-2-1-3-13(8-12)19-14(21)15(22)20-18-9-10-4-6-11(7-5-10)16(23)24/h1-9H,(H,19,21)(H,20,22)(H,23,24)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGXDPLXAVXOU-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(4-hydroxyphenyl)acetyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531599.png)
![1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5531603.png)



![4-{4-[4-(propylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5531627.png)
![1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5531631.png)
![8-methoxy-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-chromanecarboxamide](/img/structure/B5531632.png)
![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)

![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)